2-Ethyl-4-methyl-1,3-dithiolane
Overview
Description
2-Ethyl-4-methyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.29 g/mol . It is characterized by a five-membered ring containing two sulfur atoms and three carbon atoms, with ethyl and methyl groups attached to the ring. This compound is known for its distinctive sulfurous odor, reminiscent of garlic and horseradish .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methyl-1,3-dithiolane can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. Common catalysts used in this process include p-toluenesulfonic acid and silica gel, which offer high yields and short reaction times .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted dithiolanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted dithiolanes
Scientific Research Applications
2-Ethyl-4-methyl-1,3-dithiolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Ethyl-4-methyl-1,3-dithiolane exerts its effects involves interactions with sulfur-containing biomolecules. The compound can form covalent bonds with thiol groups in proteins, potentially altering their function and activity . This interaction is mediated through the formation of disulfide bonds, which can impact various biochemical pathways .
Comparison with Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the ethyl and methyl substituents.
1,3-Dithiane: Contains an additional carbon atom in the ring, making it a six-membered ring compound.
2-Methyl-1,3-dithiolane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-4-methyl-1,3-dithiolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-ethyl-4-methyl-1,3-dithiolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVIKJOGRMFFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1SCC(S1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336181 | |
Record name | 2-ethyl-4-methyl-1,3-dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17564-27-1 | |
Record name | 2-Ethyl-4-methyl-1,3-dithiolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017564271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ethyl-4-methyl-1,3-dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.